Cas no 2287288-03-1 (tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

Tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate is a brominated benzotriazole derivative featuring a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromo substituent and stable Boc-protected amine. The presence of the benzotriazole moiety enhances its utility in heterocyclic chemistry, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its crystalline nature and well-defined structure facilitate purification and characterization, making it a reliable building block for the development of complex molecules. The Boc group also allows for selective deprotection under mild acidic conditions, offering flexibility in synthetic strategies.
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate structure
2287288-03-1 structure
Product name:tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
CAS No:2287288-03-1
MF:C16H21BrN4O2
MW:381.267542600632
CID:6245069
PubChem ID:165743236

tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
    • EN300-6750690
    • 2287288-03-1
    • Inchi: 1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-9-7-11(8-10-20)21-13-6-4-5-12(17)14(13)18-19-21/h4-6,11H,7-10H2,1-3H3
    • InChI Key: AJHOVERNRPVLTA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=NN2C1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 380.08479g/mol
  • Monoisotopic Mass: 380.08479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.2Ų
  • XLogP3: 3.1

tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750690-0.1g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
0.1g
$829.0 2025-03-13
Enamine
EN300-6750690-0.5g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
0.5g
$905.0 2025-03-13
Enamine
EN300-6750690-2.5g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
2.5g
$1848.0 2025-03-13
Enamine
EN300-6750690-5.0g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
5.0g
$2732.0 2025-03-13
Enamine
EN300-6750690-0.25g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
0.25g
$867.0 2025-03-13
Enamine
EN300-6750690-0.05g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
0.05g
$792.0 2025-03-13
Enamine
EN300-6750690-1.0g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
1.0g
$943.0 2025-03-13
Enamine
EN300-6750690-10.0g
tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
2287288-03-1 95.0%
10.0g
$4052.0 2025-03-13

Additional information on tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate, identified by the CAS number 2287288-03-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzotriazole moiety with a piperidine ring and a tert-butyl ester group. The presence of the bromine atom at the 4-position of the benzotriazole ring adds to its chemical reactivity and functional versatility.

Benzotriazole derivatives have long been recognized for their applications in corrosion inhibition, UV stabilizers, and as intermediates in drug synthesis. The integration of the piperidine ring in this compound introduces additional flexibility and potential for hydrogen bonding interactions. Piperidine-based compounds are known for their role in peptide synthesis and as building blocks in medicinal chemistry. The tert-butyl ester group further enhances the molecule's stability and solubility properties.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, researchers have explored the use of benzotriazole-piperidine conjugates in targeting specific enzymes involved in neurodegenerative diseases. The bromine substituent at the benzotriazole position has been shown to influence the molecule's electronic properties, making it a promising candidate for further exploration in drug design.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity levels. The compound's structure allows for further functionalization, enabling its use as an intermediate in more complex molecular architectures.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure. These methods provide detailed insights into the spatial arrangement of atoms and the molecular weight distribution, ensuring high-quality characterization.

In conclusion, tert-butyl 4-(4-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate represents a valuable addition to the arsenal of organic compounds available for research and development. Its unique combination of structural features positions it as a key player in advancing materials science and pharmacology.

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